Unraveling the Dimeric Structure of 2-Methyl-2-nitrosopropane: A Technical Guide
Unraveling the Dimeric Structure of 2-Methyl-2-nitrosopropane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure of the 2-Methyl-2-nitrosopropane (B1203614) dimer, a compound of significant interest in chemical research, particularly as a spin-trapping agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth structural data and the experimental protocols utilized in its elucidation.
Core Structural Characteristics
2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, exists in equilibrium between a blue monomeric liquid and a colorless crystalline solid dimer.[1][2] The dimeric form is the more stable state in the solid phase. Structural analysis has revealed that the dimer predominantly adopts a trans-configuration.[2][3][4]
The definitive three-dimensional arrangement of the 2-Methyl-2-nitrosopropane dimer was established through X-ray diffraction studies.[3][4] These studies confirmed a center of inversion within the molecule, conferring upon it a molecular point group symmetry of C_i, which closely approximates C_2h symmetry.[2] The crystal structure is characterized as monoclinic with the space group P2_1/n.[3][4]
Of particular note are the bond distances within the dimer. While the N-N and O-N bond lengths are typical for nitroso compounds, the C-N bond has been observed to be significantly longer than anticipated.[2][3] This structural feature may contribute to the dimer's propensity to dissociate into its monomeric form in solution.[1]
Quantitative Structural Data
The crystallographic data for the trans-dimer of 2-Methyl-2-nitrosopropane are summarized in the table below. These parameters provide a quantitative description of the solid-state structure.
| Parameter | Value |
| Molecular Formula | C₈H₁₈N₂O₂[5] |
| Crystal System | Monoclinic[3][4] |
| Space Group | P2₁/n[3][4] |
| Unit Cell Constant 'a' | 5.9290(18) Å[3] |
| Unit Cell Constant 'b' | 10.112(3) Å[3] |
| Unit Cell Constant 'c' | 8.751(4) Å[3] |
| Unit Cell Angle 'β' | 90.80(3)°[3] |
| Molecules per Unit Cell (Z) | 2[3][4] |
Experimental Protocol: X-ray Crystallography
The determination of the crystal structure of the 2-Methyl-2-nitrosopropane dimer was achieved through single-crystal X-ray diffraction. A detailed methodology for such an experiment is outlined below.
1. Crystal Preparation:
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The trans-dimer of 2-Methyl-2-nitrosopropane is synthesized and purified.
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Suitable single crystals are grown from an appropriate solvent, for example, by slow cooling of a saturated solution.
2. Data Collection:
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A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and potential degradation.
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The mounted crystal is subjected to a monochromatic X-ray beam.
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The diffraction pattern is recorded as a series of frames as the crystal is rotated.
3. Data Processing:
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The collected diffraction data are indexed to determine the unit cell parameters and crystal system.
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The intensities of the reflections are integrated and corrected for various factors, including polarization and absorption.
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The space group is determined from the systematic absences in the diffraction data.
4. Structure Solution and Refinement:
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The initial crystal structure is solved using direct methods or Patterson methods.
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The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
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Hydrogen atoms are typically located from the difference Fourier map and their positions refined.
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The final refined structure provides the precise bond lengths, bond angles, and overall molecular geometry.
Visualizing the Molecular Structure
To facilitate a clearer understanding of the molecular architecture, the following diagrams illustrate the chemical structure of the 2-Methyl-2-nitrosopropane dimer.
Caption: Chemical structure of the trans-2-Methyl-2-nitrosopropane dimer.
Caption: Workflow for determining the crystal structure of the dimer.
References
- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. guidechem.com [guidechem.com]
